5-Bromo-2-(methylthio)nicotinic acid
Overview
Description
5-Bromo-2-(methylthio)nicotinic acid is a chemical compound with the molecular formula C7H6BrNO2S . It has a molecular weight of 248.1 and appears as a white to yellow solid .
Molecular Structure Analysis
The InChI code for 5-Bromo-2-(methylthio)nicotinic acid is1S/C7H6BrNO2S/c1-12-6-5(7(10)11)2-4(8)3-9-6/h2-3H,1H3,(H,10,11)
. This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
5-Bromo-2-(methylthio)nicotinic acid is a white to yellow solid . It has a molecular weight of 248.1 . The compound should be stored at room temperature .Scientific Research Applications
Synthesis and Chemical Properties
5-Bromo-2-(methylthio)nicotinic acid is involved in the synthesis of complex molecules and has been a subject of study for its unique chemical properties. Gökce and Bahçelī (2013) conducted a comprehensive analysis of the molecular structure, vibrational and electronic properties of 2-(methylthio)nicotinic acid, highlighting its potential in spectroscopic applications and theoretical chemistry. They utilized Fourier-transform infrared spectroscopy, micro-Raman spectroscopy, and density functional theory (DFT) calculations to understand its structural and spectroscopic behavior (Gökce & Bahçelī, 2013).
Pharmacological Applications
Nicotinic acid derivatives, including 5-Bromo-2-(methylthio)nicotinic acid, have been studied for their pharmacological properties. Benyó et al. (2005) investigated the role of GPR109A, a receptor for nicotinic acid, in mediating the flushing response induced by nicotinic acid, providing insights into the pharmacodynamics of nicotinic acid and its derivatives in lipid metabolism and potential side effects (Benyó et al., 2005).
Material Science Applications
In the realm of material science, derivatives of nicotinic acid are explored for their potential in creating novel materials. Chen et al. (2007) explored the coordination architectures of thiazole-spaced pyridinecarboxylates, derivatives of nicotinic acid, with divalent metal ions. Their work sheds light on the structural polymorphism and adjustment in metal−organic frameworks, indicating the versatility of nicotinic acid derivatives in materials design (Chen et al., 2007).
Agricultural Applications
Nicotinic acid and its derivatives are also of interest in agricultural research for their herbicidal activities. Yu et al. (2021) designed and synthesized N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid, demonstrating significant herbicidal activity against certain plant species. This study highlights the potential of nicotinic acid derivatives in developing new herbicides for agricultural use (Yu et al., 2021).
Safety And Hazards
The compound is labeled with the signal word “Danger” and is associated with the hazard statement H301, indicating that it is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes . It’s recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .
properties
IUPAC Name |
5-bromo-2-methylsulfanylpyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2S/c1-12-6-5(7(10)11)2-4(8)3-9-6/h2-3H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTCTMUKQWAJNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=N1)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(methylthio)nicotinic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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